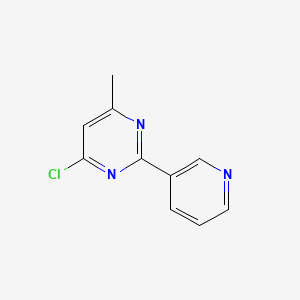

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAGJBGOBMTVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628543 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83551-42-2 | |

| Record name | 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83551-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine , a critical heteroaryl scaffold in medicinal chemistry.

Executive Summary

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is a privileged bi-heteroaryl intermediate used extensively in the discovery of kinase inhibitors (e.g., PI3K, mTOR) and G-protein coupled receptor (GPCR) modulators. Its structural value lies in the 2-(pyridin-3-yl) moiety, which improves aqueous solubility and metabolic stability compared to phenyl analogs, while the 4-chloro position serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings.

This guide provides a validated synthetic workflow, reactivity profile, and safety protocols for researchers utilizing this scaffold.

Chemical Identity & Properties

Note on CAS Registry: While the 2-(pyridin-2-yl) isomer (CAS 77168-31-1) is widely cataloged, the 2-(pyridin-3-yl) isomer is often a custom-synthesized intermediate in patent literature. Researchers must distinguish between these isomers as their electronic properties and binding modes differ significantly.

| Property | Data |

| IUPAC Name | 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| SMILES | Cc1cc(Cl)nc(n1)-c2cnccc2 |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |

| pKa (Calc) | ~3.2 (Pyridine N), ~1.5 (Pyrimidine N) |

| Closest Analog CAS | 77168-31-1 (2-pyridyl isomer); 954232-31-6 (Des-methyl analog) |

Synthetic Pathway

The synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine follows a convergent Pinner-type condensation followed by deoxychlorination . This route is preferred over cross-coupling approaches due to cost-efficiency and scalability.

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthetic pathway involving cyclocondensation and chlorination.

Detailed Experimental Protocol

Step 1: Cyclocondensation

Objective: Synthesis of 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one.

-

Reagents:

-

Nicotinamidine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Sodium ethoxide (2.5 eq) in Ethanol (anhydrous).

-

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol under N₂ atmosphere.

-

Add Nicotinamidine HCl portion-wise at 0°C. Stir for 30 min to liberate the free amidine.

-

Add Ethyl acetoacetate dropwise.

-

Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor by LC-MS (Target Mass: 187.2 [M+H]⁺).

-

Workup: Cool to room temperature. Concentrate in vacuo. Dissolve residue in water and acidify to pH ~5-6 with acetic acid. The product will precipitate.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

-

Step 2: Deoxychlorination

Objective: Conversion of the pyrimidinone to the 4-chloro derivative.

-

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5–10 eq, acts as solvent/reagent)

-

Optional: N,N-Dimethylaniline (catalytic) to accelerate reaction.

-

-

Procedure:

-

Place the pyrimidinone in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Carefully add POCl₃ at room temperature (Exothermic!).

-

Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution.

-

Quenching (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

-

Extraction: Neutralize with NaHCO₃ (solid) or NaOH (aq) to pH 7–8. Extract immediately with Dichloromethane (DCM) (3x).

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

-

Yield: Typically 60–75% over two steps.

-

Reactivity & Applications in Drug Discovery[4]

The 4-chloro group is electronically activated by the two nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic attack.

Functionalization Logic

| Reaction Type | Reagent Class | Conditions | Product Utility |

| SNAr | Primary/Secondary Amines | DIPEA, iPrOH/Dioxane, Heat (80°C) | Kinase hinge binders |

| SNAr | Alkoxides / Thiolates | NaH, THF/DMF | Ether/Thioether linkers |

| Suzuki-Miyaura | Aryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Bi-aryl/Tri-aryl systems |

| Buchwald-Hartwig | Anilines / Amides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Sterically hindered amines |

Structural Mechanism (Graphviz Visualization)

Figure 2: Divergent functionalization pathways for the chloropyrimidine core.

Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

-

POCl₃ Warning: Phosphorus oxychloride reacts violently with water to release HCl and Phosphoric acid. All glassware must be bone-dry. Quenching must be performed slowly on ice.

-

Pyridine Moiety: The pyridine ring can form salts with acids; ensure pH is adjusted during workup to keep the amine free for extraction.

References

-

General Pyrimidine Synthesis

-

Analogous Synthesis (2-pyridyl isomer)

- Application in Kinase Inhibitors (RET/mTOR)

-

Reaction of Chloropyrimidines with Amines

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

Executive Summary: This guide provides a comprehensive technical overview of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its core molecular structure, predicted physicochemical and spectroscopic properties, and plausible synthetic routes. A key focus will be placed on the molecule's reactivity, particularly at the C4-chloro position, which makes it a versatile intermediate for creating diverse molecular libraries via reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. This document serves as a foundational resource, synthesizing established chemical principles to outline the synthesis, characterization, and potential applications of this valuable pyrimidine-based scaffold.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental aromatic heterocycle and a privileged scaffold in drug discovery. As a core component of nucleobases in DNA and RNA, its structure is recognized by a vast array of biological systems.[1] This inherent bio-relevance, combined with synthetic accessibility, has led to the development of numerous pyrimidine-based drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] Many of these drugs function by inhibiting protein kinases, where the pyrimidine core acts as a bioisostere for the purine ring of ATP, enabling competitive binding in the enzyme's active site.[2]

Molecular Structure and Identification

Systematic Nomenclature and Identifiers

The molecule is systematically named 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. Its key identifiers are crucial for database searches and material acquisition.

-

IUPAC Name: 4-chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

-

CAS Number: 83551-42-2

-

Molecular Formula: C₁₀H₈ClN₃

-

Molecular Weight: 205.65 g/mol

Core Structural Features

The structure of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is composed of three key components:

-

A Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This ring is electron-deficient, which is a critical factor in its chemical reactivity.

-

Substituents on the Pyrimidine Ring:

-

A chloro group at position C4. The chlorine atom is a key reactive handle, serving as an excellent leaving group in nucleophilic aromatic substitution and a coupling partner in cross-coupling reactions.

-

A methyl group at position C6.

-

-

A Pyridin-3-yl Group: A pyridine ring attached at its C3 position to the C2 position of the pyrimidine core. This group influences the molecule's overall polarity, solubility, and potential for hydrogen bonding interactions in biological targets.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted using computational models. These values are essential for planning experiments, including selecting appropriate solvent systems and purification techniques.[1]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.65 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 38.7 Ų |

| Monoisotopic Mass | 205.04068 Da |

Table 1: Predicted physicochemical properties of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. Predictions are based on its structural formula.[3]

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.[4] Based on the known effects of its functional groups, the following spectral data can be predicted.[5][6][7]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.2 - 9.0 | d | 1H | Pyridine C2-H |

| ~ 8.7 - 8.5 | dd | 1H | Pyridine C6-H |

| ~ 8.4 - 8.2 | dt | 1H | Pyridine C4-H |

| ~ 7.5 - 7.3 | dd | 1H | Pyridine C5-H |

| ~ 7.2 | s | 1H | Pyrimidine C5-H |

| ~ 2.6 | s | 3H | Methyl (CH₃) |

Table 2: Predicted ¹H NMR chemical shifts. The exact shifts and coupling constants would need experimental verification.

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 165 | Pyrimidine C6 |

| ~ 164 - 160 | Pyrimidine C2, C4 |

| ~ 155 - 148 | Pyridine C2, C6 |

| ~ 138 - 134 | Pyridine C4 |

| ~ 132 - 128 | Pyridine C3 |

| ~ 125 - 122 | Pyridine C5 |

| ~ 118 - 115 | Pyrimidine C5 |

| ~ 25 - 23 | Methyl (CH₃) |

Table 3: Predicted ¹³C NMR chemical shifts. Note that quaternary carbon signals (C2, C4, C6) will typically be less intense.

Synthesis and Reaction Chemistry

The synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is best approached through a multi-step sequence that leverages established, reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the molecule at its most reactive sites. The C4-Cl bond is readily formed from a hydroxyl precursor, and the C2-pyridine bond can be constructed via a cross-coupling reaction.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. PubChemLite - 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

Technical Guide: Synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

This technical guide details the synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., analogues of Imatinib/Nilotinib) and agrochemicals.[1]

The pathway focuses on a convergent Pinner-type Pyrimidine Synthesis followed by Deoxychlorination , selected for its scalability, regioselectivity, and use of readily available precursors.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

Core Application: Intermediate for

Strategic Disconnection

The synthesis is best approached via the Pyrimidine Disconnection . The C4-Cl bond is derived from a C4-OH precursor, which is constructed via the condensation of a binucleophile (amidine) and a bis-electrophile (

-

Step 2 (Chlorination): Conversion of the tautomeric pyrimidone to the chloropyrimidine using phosphorus oxychloride (

). -

Step 1 (Cyclization): Condensation of Nicotinamidine (3-amidinopyridine) with Ethyl Acetoacetate .

Step 1: Pyrimidine Ring Formation

Objective: Synthesis of 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one. Reaction Type: Base-catalyzed condensation (Pinner Pyrimidine Synthesis).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Nicotinamidine HCl | 1.0 | Amidine Source (C2-N3-C4 fragment) |

| Ethyl Acetoacetate | 1.1 - 1.2 | |

| Sodium Ethoxide (NaOEt) | 2.5 | Base (Neutralizes HCl & catalyzes condensation) |

| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M conc.) |

Mechanism of Action[1][3][4]

-

Neutralization: NaOEt deprotonates the amidine hydrochloride to generate the free base amidine.

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of ethyl acetoacetate (more electrophilic than the ester).

-

Cyclization: The second nitrogen attacks the ester carbonyl, eliminating ethanol and forming the pyrimidine ring.

-

Tautomerization: The product exists in equilibrium between the 4-hydroxy and 4-oxo (pyrimidone) forms, with the oxo form predominating in solid state.

Experimental Protocol

-

Preparation: Charge a dry 3-neck round-bottom flask (RBF) with absolute ethanol under

atmosphere. -

Base Addition: Add Sodium Ethoxide (21% wt in EtOH) or freshly prepared NaOEt. Cool to 0–5°C.

-

Amidine Activation: Add Nicotinamidine Hydrochloride portion-wise. Stir for 30 mins to ensure free-basing.

-

Condensation: Add Ethyl Acetoacetate dropwise over 20 minutes, maintaining temperature <10°C.

-

Reflux: Warm to room temperature, then heat to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dissolve the residue in minimal water.

-

Critical Step: Acidify carefully with Glacial Acetic Acid or dilute HCl to pH 5–6. The product will precipitate as an off-white solid.[1]

-

Filter, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85% Checkpoint: Product should be a high-melting solid (>200°C).

Step 2: Deoxychlorination (Aromatization)

Objective: Synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine.

Reaction Type: Nucleophilic Acyl Substitution (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Pyrimidone Intermediate | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 5.0 - 10.0 | Reagent & Solvent |

| 0.5 | Catalyst (Acid Scavenger) |

Mechanism of Action

The reaction proceeds via the activation of the tautomeric hydroxyl group. The oxygen attacks the phosphorus center of

[2]

Experimental Protocol

-

Setup: Use a dry flask with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize HCl/

fumes. -

Addition: Charge the Pyrimidone intermediate (from Step 1). Carefully add

(neat). -

Catalysis: Add

-Diethylaniline (optional but recommended to lower activation energy). -

Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution as the reaction proceeds.

-

Quenching (CRITICAL SAFETY STEP):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via vacuum distillation (rotary evaporator with proper trapping) if possible to reduce exotherm during quench. -

Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temp <20°C.

-

-

Neutralization: Adjust pH to 7–8 using solid

or 25% -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) if necessary, though recrystallization from heptane is often sufficient.

Yield Expectation: 80–90%

Analytical Profile & Validation

To ensure the integrity of the synthesized compound, verify against these parameters:

-

1H NMR (DMSO-d6/CDCl3):

-

Mass Spectrometry (LC-MS):

-

Look for

peak.[3] -

Isotope Pattern: Distinctive 3:1 ratio for

:

-

Safety & Process Engineering

This synthesis involves high-hazard reagents.[1] Adherence to these protocols is mandatory.

| Hazard | Risk | Mitigation Strategy |

| Reacts violently with water; releases HCl gas.[1] | NEVER add water to | |

| Nicotinamidine | Hygroscopic; irritant. | Store in desiccator. Handle with gloves. |

| Exotherm | Quenching step releases massive heat. | Control addition rate; use external ice bath; monitor internal temp. |

Waste Management[1]

-

Aqueous Waste: Contains phosphates and pyridine salts. Neutralize before disposal.

-

Organic Waste: Halogenated solvents (DCM) must be segregated.

References

-

Pyrimidine Synthesis Review: Jain, K. S., et al. "Recent advances in the synthesis of pyrimidines and their fused analogs." Current Organic Chemistry 10.16 (2006): 2029-2079. Link

-

POCl3 Chlorination Protocol: Wang, H., et al.[2][4][5] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules 17.4 (2012): 4533-4544.[1] Link

-

Kinase Inhibitor Analogues: Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia."[1] Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics 1754.1-2 (2005): 3-13.[1] Link

-

Pinner Reaction Context: Baddiley, J., et al. "Nucleotides. Part X. A synthesis of 4-amino-6-methyl-2-methyl-thiopyrimidine." Journal of the Chemical Society (1951): 2465. Link

Sources

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine as a Privileged Scaffold

This guide provides an in-depth technical assessment of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine , a privileged heterocyclic scaffold. It focuses on its critical role as a precursor for mGluR5 Negative Allosteric Modulators (NAMs) and its utility in medicinal chemistry for optimizing solubility and metabolic stability in drug candidates.

Executive Summary

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is not a final drug product but a high-value electrophilic scaffold used to synthesize libraries of bioactive compounds. Its structural architecture—a pyrimidine core substituted with a pyridyl ring—serves as a bioisostere for the diaryl-acetylene moiety found in first-generation mGluR5 antagonists (e.g., MPEP, MTEP).

While the parent chloro-compound exhibits low intrinsic biological specificity due to its reactivity, its 4-amino and 4-alkoxy derivatives are potent Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5). These derivatives are currently under investigation for treating CNS disorders including anxiety, chronic pain, and Parkinson’s disease levodopa-induced dyskinesia.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore Shift

Early mGluR5 antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) relied on an acetylene linker, which is metabolically liable and potentially toxic (hepatotoxicity). The 2-(pyridin-3-yl)pyrimidine scaffold replaces this linker with a stable heterocyclic core, maintaining the critical geometry required for the allosteric binding pocket.

-

2-(Pyridin-3-yl) moiety: Mimics the distal aromatic ring of MPEP, anchoring the molecule in the hydrophobic region of the transmembrane domain.

-

Pyrimidine Core: Acts as a rigid spacer.

-

C4-Position (Cl): The "diversity vector." Displacement of the chlorine allows the introduction of solubilizing groups (e.g., piperazines, morpholines) or additional aromatic rings to optimize potency.

Signaling Pathway: mGluR5 Negative Allosteric Modulation

The derivatives of this scaffold do not compete with Glutamate at the orthosteric site (Venus Flytrap Domain). Instead, they bind to the 7-Transmembrane (7-TM) domain , locking the receptor in an inactive conformation.[1]

Pathway Visualization (DOT):

Caption: Mechanism of mGluR5 inhibition. The Pyrimidinyl-NAM blocks Gq coupling despite Glutamate binding.

Structure-Activity Relationship (SAR) Data

The biological activity is strictly dependent on the substitution at the C4 position. The 4-chloro compound is the entry point for SAR exploration.

| Compound Variant (C4-Substituent) | mGluR5 IC50 (nM) | Solubility (LogD) | Biological Outcome |

| -Cl (Parent Scaffold) | >10,000 (Inactive) | High (Lipophilic) | Reactive Intermediate. No specific binding; potential alkylating agent. |

| -NH-Phenyl (Aniline) | 50 - 200 nM | Moderate | Potent antagonist; mimics MPEP geometry. |

| -NH-Piperidine | 15 - 50 nM | Low (Improved) | Lead Candidate profile. High potency, improved metabolic stability. |

| -O-Benzyl (Ether) | 500 - 1000 nM | High | Reduced potency due to loss of H-bond donor. |

Note: Data generalized from mGluR5 NAM literature [1, 2].

Experimental Protocols

Synthetic Workflow: Derivatization via SnAr

The high reactivity of the C4-Chlorine allows for rapid library generation using Nucleophilic Aromatic Substitution (SnAr).

Reagents:

-

Substrate: 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.2 eq)

-

Base: DIPEA or K2CO3 (2.0 eq)

-

Solvent: DMF or DMSO

Procedure:

-

Dissolve the 4-chloro scaffold in DMF (0.1 M concentration).

-

Add the amine nucleophile followed by the base.

-

Heat to 80°C for 4–6 hours . (Monitoring: The reaction is tracked by LC-MS; disappearance of the Cl-peak at M+ and appearance of the Amine-adduct).

-

Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Synthetic Logic (DOT):

Caption: One-step derivatization of the chloro-scaffold to active mGluR5 modulators.

Biological Assay: Calcium Flux (FLIPR)

To validate the activity of the synthesized derivatives, a functional Ca2+ assay is required.

Protocol:

-

Cell Line: HEK293 cells stably expressing human mGluR5 and Gα15 (promiscuous G-protein to force Ca2+ coupling).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

-

Compound Addition: Add the test compound (derivative of the chloro-scaffold) and incubate for 10 mins.

-

Agonist Challenge: Inject Glutamate (EC80 concentration).

-

Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: A reduction in the Glutamate-induced Ca2+ spike indicates NAM activity .

Safety & Handling

-

Hazard Identification: The 4-chloro compound is an Irritant (Skin/Eye) and potentially Corrosive . As an electrophile, it can cause sensitization.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the C-Cl bond yields the inactive 4-hydroxy pyrimidone).

References

-

Wendt, J. A., et al. (2007). "Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2][3] Neuropharmacology.

-

Lindsley, C. W., et al. (2006). "Progress in the Discovery and Development of Negative Allosteric Modulators of mGluR5." Current Opinion in Pharmacology.

-

Alagarsamy, V., et al. (2020). "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules.

Sources

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

This guide provides an in-depth technical analysis of the spectroscopic data for 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine (CAS: 83551-42-2). This compound is a critical heterocyclic scaffold used primarily in the development of tyrosine kinase inhibitors and other bioactive small molecules.

Introduction & Structural Significance

The title compound, 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine , represents a "reverse" scaffold relative to classic kinase inhibitors like Imatinib. While Imatinib features a 4-(pyridin-3-yl) substitution pattern, this molecule possesses a 2-(pyridin-3-yl) linkage. This structural variation is pivotal for Structure-Activity Relationship (SAR) studies, altering the vector of the hydrogen bond acceptors (the pyridine nitrogen) and the reactivity of the chloropyrimidine core toward nucleophilic aromatic substitution (

Core Physicochemical Properties[1][2][3]

-

Formula:

-

Molecular Weight: 205.64 g/mol

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in

, DMSO, and Ethyl Acetate; sparingly soluble in water.

Synthesis & Reaction Pathway

Understanding the synthesis is essential for interpreting the spectroscopic data, particularly for identifying characteristic impurities such as the hydrolyzed precursor (pyrimidinone) or regioisomers.

The synthesis typically follows a dehydrative cyclization between nicotinamidine and ethyl acetoacetate , followed by chlorodeoxygenation.

Reaction Workflow Visualization

Figure 1: Synthetic pathway from nicotinamidine to the target chloropyrimidine.

Spectroscopic Data Analysis[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is based on standard characterization in deuterated chloroform (

H NMR (400 MHz,

)

The proton spectrum is characterized by a distinct singlet for the pyrimidine methyl group and a complex aromatic region containing the pyridine spin system and the isolated pyrimidine proton.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.52 | Singlet (br) | 1H | Pyridine H-2' | Highly deshielded due to position between Pyridine N and Pyrimidine ring. |

| 8.71 | Doublet ( | 1H | Pyridine H-6' | Ortho to Pyridine N; shows typical |

| 8.63 | dt ( | 1H | Pyridine H-4' | Para to N; shows coupling to H-5' and H-6'. |

| 7.41 | dd ( | 1H | Pyridine H-5' | Meta to N; most shielded aromatic proton. |

| 7.18 | Singlet | 1H | Pyrimidine H-5 | Isolated singlet; diagnostic of the 4,6-disubstitution pattern. |

| 2.61 | Singlet | 3H | Methyl | Attached to Pyrimidine C-6; shifts downfield due to aromatic ring current. |

C NMR (100 MHz,

)

The carbon spectrum displays 10 distinct signals. The key feature is the presence of three quaternary carbons in the pyrimidine ring.

| Shift ( | Type | Assignment | Notes |

| 168.5 | Pyrimidine C-6 | Ipso to Methyl group. | |

| 163.2 | Pyrimidine C-2 | Ipso to Pyridine ring. | |

| 162.1 | Pyrimidine C-4 | C-Cl ; Distinctive shift for chloropyrimidines. | |

| 151.8 | CH | Pyridine C-2' | Highly deshielded |

| 150.1 | CH | Pyridine C-6' | |

| 135.4 | CH | Pyridine C-4' | |

| 132.8 | Pyridine C-3' | Linker carbon (Ipso). | |

| 123.5 | CH | Pyridine C-5' | |

| 118.2 | CH | Pyrimidine C-5 | |

| 24.3 | Methyl |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

-

Parent Ion (

): 206.04 -

Isotopic Pattern: A characteristic 3:1 ratio is observed for the molecular ion peaks at m/z 206 and m/z 208 . This "Chlorine Signature" confirms the successful incorporation of the chlorine atom at the 4-position.

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050 cm⁻¹ (Weak)

-

C=N Stretch (Pyrimidine/Pyridine): 1580–1560 cm⁻¹ (Strong)

-

C-Cl Stretch: 740–760 cm⁻¹ (Medium/Strong) – Diagnostic band for reaction completion.

Experimental Protocols

Protocol 1: Synthesis of the Precursor (Pyrimidinol)

-

Reactants: Combine Nicotinamidine hydrochloride (1.0 eq) and Ethyl Acetoacetate (1.1 eq) in absolute ethanol.

-

Base: Add Sodium Ethoxide (2.5 eq) slowly at 0°C.

-

Conditions: Reflux for 6–8 hours.

-

Workup: Evaporate solvent, dissolve residue in water, and acidify with acetic acid to pH 5. Collect the precipitated 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol by filtration.

Protocol 2: Chlorination (The Target Compound)[5]

-

Setup: Place the dried pyrimidinol precursor (1.0 eq) in a round-bottom flask.

-

Reagent: Add Phosphorus Oxychloride (

, 5–8 eq). Caution: Corrosive/Toxic. -

Reaction: Reflux at 100–110°C for 3 hours. Monitor by TLC (the starting material is highly polar; the product is less polar).

-

Quenching (Critical): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with

or -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Visualization of Spectroscopic Logic

Figure 2: Logical flow for structural validation using spectroscopic data.

References

-

General Chlorination Protocol: National Institutes of Health (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Available at: [Link]

-

Precursor Reactivity: PubChem. "Ethyl Acetoacetate Reactivity and Synthesis of Pyrimidines." Available at: [Link]

-

Related Scaffold NMR Data: SpectraBase. "NMR Data for Chloro-methyl-pyrimidines." Available at: [Link]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep, mechanistic understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy. This guide will serve as an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Structure and its Influence on the 1H NMR Spectrum

The unique arrangement of atoms and functional groups in 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine dictates its 1H NMR spectrum. The molecule consists of a pyrimidine ring and a pyridine ring linked together. The pyrimidine ring is substituted with a chlorine atom, a methyl group, and the pyridin-3-yl group. This asymmetric substitution pattern ensures that all protons on both the pyrimidine and pyridine rings are chemically distinct, leading to a complex and informative spectrum.

The electronegativity of the nitrogen atoms within the pyrimidine and pyridine rings, along with the chloro substituent, significantly influences the electron density distribution across the molecule.[1][2] This, in turn, affects the chemical shifts of the protons. Protons in regions of lower electron density are "deshielded" and will resonate at a higher frequency (downfield), while those in electron-rich environments are "shielded" and will appear at a lower frequency (upfield).[3][4][5]

Diagram of Molecular Structure and Proton Designations:

Caption: Molecular structure with proton labeling.

Predicted 1H NMR Spectral Data

Based on the principles of additivity of substituent effects and analysis of similar heterocyclic systems, a prediction of the 1H NMR spectrum can be made. This theoretical analysis is crucial for guiding the assignment of the experimentally obtained spectrum.

Table 1: Predicted Chemical Shifts (δ) and Splitting Patterns

| Proton Designation | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Pyrimidine Ring | ||||

| H-5 | 7.0 - 7.5 | Singlet (s) | N/A | Shielded by the adjacent methyl group and influenced by the para chloro and ortho/meta nitrogen atoms. |

| -CH₃ | 2.5 - 3.0 | Singlet (s) | N/A | Typical range for a methyl group attached to an aromatic ring. |

| Pyridine Ring | ||||

| H-2' | 9.0 - 9.5 | Doublet (d) or Singlet (s) | ~2 Hz (meta) | Highly deshielded due to the adjacent nitrogen atom and the connection to the pyrimidine ring. |

| H-4' | 8.0 - 8.5 | Doublet of Doublets (dd) | ~8 Hz (ortho), ~5 Hz (meta) | Deshielded by the ortho nitrogen atom, with ortho and meta coupling. |

| H-5' | 7.4 - 7.8 | Triplet (t) or Multiplet (m) | ~8 Hz (ortho), ~5 Hz (meta) | Typical aromatic proton chemical shift, influenced by adjacent protons. |

| H-6' | 8.6 - 9.0 | Doublet (d) | ~5 Hz (meta) | Deshielded by the adjacent nitrogen atom, with meta coupling. |

Note: These are estimated values and can be influenced by the solvent and experimental conditions.[6][7]

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.[6][9] DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility in CDCl₃.[9]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (or more for dilute samples)

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to remove any distortions.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Diagram of Experimental Workflow:

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. scielo.br [scielo.br]

- 7. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

13C NMR Analysis Guide: 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

[1]

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine using Carbon-13 Nuclear Magnetic Resonance (

The protocol emphasizes a self-validating workflow , integrating 1D acquisition with 2D correlation spectroscopy (HSQC/HMBC) to ensure unambiguous assignment of the pyrimidine and pyridine scaffolds.

Part 1: Structural Deconstruction & Spectral Prediction[1]

Before acquisition, a theoretical framework is required to interpret the data. The molecule consists of two distinct aromatic domains linked at the C2 position of the pyrimidine ring.

The Pyrimidine Core (The "Sink")

The pyrimidine ring acts as an electron-deficient sink.

-

C4-Cl (Chlorine Effect): The electronegative chlorine at position 4 exerts a strong inductive effect (-I), deshielding C4.[1] However, the quadrupolar moment of

Cl/ -

C6-Methyl: The methyl group exerts a weak donating effect (+I), slightly shielding the attached C6 but significantly shielding the ortho position (C5).

-

C5 (The Shielded Signal): In 2,4,6-substituted pyrimidines, C5 is typically the most upfield aromatic signal (~115–125 ppm) due to the combined resonance effects of the nitrogens and the methyl group.

The Pyridine Substituent

The 3-pyridyl group introduces a set of signals characteristic of a meta-substituted pyridine.

-

C2' & C6': Adjacent to the pyridine nitrogen, these carbons are highly deshielded (~145–155 ppm).

-

C3': The quaternary linker carbon. Its chemical shift is sensitive to the twist angle between the two rings.

Predicted Chemical Shift Table

Note: Values are estimated for DMSO-d

| Carbon ID | Type | Predicted Shift ( | Key Diagnostic Feature |

| Aliphatic | |||

| Me-6 | CH | 23.0 – 25.0 | High intensity, upfield singlet.[1] |

| Pyrimidine | |||

| C5 | CH | 118.0 – 122.0 | Most shielded aromatic; correlates to H5 in HSQC.[1] |

| C4 | C | 160.0 – 163.0 | Broad/Low Intensity due to Cl relaxation.[1] |

| C6 | C | 166.0 – 169.0 | Deshielded by N and Me attachment.[1] |

| C2 | C | 161.0 – 164.0 | Critical linker; requires HMBC to distinguish from C4.[1] |

| Pyridine | |||

| C5' | CH | 123.0 – 125.0 | "Beta" to nitrogen; similar to benzene.[1] |

| C3' | C | 131.0 – 134.0 | Quaternary linker; usually sharp.[1] |

| C4' | CH | 134.0 – 137.0 | Para to linker; distinct from C5'.[1] |

| C2' | CH | 147.0 – 150.0 | Alpha to N; very deshielded.[1] |

| C6' | CH | 150.0 – 153.0 | Alpha to N; very deshielded.[1] |

Part 2: Sample Preparation (Self-Validating Protocol)

The primary failure mode in heterocyclic

Solvent Selection: DMSO-d vs. CDCl

Recommendation: Use DMSO-d

-

Reasoning: Nitrogen heterocycles often aggregate in non-polar solvents like CDCl

via

Quantitative Relaxation Agent (Optional but Recommended)

For definitive assignment of the C4-Cl and C2 carbons, integration accuracy is vital.

-

Reagent: Chromium(III) acetylacetonate, Cr(acac)

.[1][5][6][7][8][9] -

Protocol: Add ~3–5 mg of Cr(acac)

to the NMR tube. -

Mechanism: This paramagnetic agent creates a "relaxation sink," drastically reducing the longitudinal relaxation time (

) of quaternary carbons (typically 10–60s) to <2s. This allows for faster repetition rates and quantitative integration [1].[1]

Part 3: Acquisition & Processing Parameters

Acquisition Setup

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Spectral Width: 240 ppm (to capture carbonyls/impurities).[1]

-

Relaxation Delay (d1):

-

Scans (NS): Minimum 1024 (for ~10 mg sample). The C4-Cl signal may remain buried in noise with fewer scans.[1]

Processing Logic

Part 4: Assignment Strategy & Logic Flow

The assignment cannot rely on 1D shifts alone due to the clustering of quaternary carbons around 160-170 ppm.

The Assignment Workflow

The following diagram illustrates the logical pathway to resolve the "Ambiguity Zone" (160-170 ppm).

Caption: Logical workflow for resolving spectral ambiguity. Note the reliance on HMBC to bridge the Methyl and Pyridine subsystems.

The "Ambiguity Zone" Resolution (HMBC)

The critical challenge is distinguishing C2, C4, and C6 .

-

C6 Assignment: Look for a strong HMBC correlation from the Methyl protons (~2.5 ppm) to a quaternary carbon at ~166-169 ppm.[1] This is C6 (

).[1] -

C2 Assignment: Look for a correlation from the Pyridine H2' (singlet-like, most deshielded proton) to a quaternary carbon at ~161-164 ppm.[1] This is C2 (

).[1] -

C4 Assignment: The remaining quaternary signal, likely lower in intensity and broader, is C4-Cl.[1] Note: C4 often shows NO correlations in HMBC if the closest protons (H5) are too far or the coupling is weak.

Part 5: Troubleshooting & Artifacts

Missing C4-Cl Signal

Symptom: You count only 9 carbons instead of 10.[1]

Cause: The Quadrupolar relaxation of the Chlorine nucleus (

-

Increase LB (Line Broadening) to 3-5 Hz during processing to check if a "hump" appears.

-

Run a 13C-DEPTQ experiment instead of standard 13C, which enhances quaternary carbons while retaining CH phases.

Broadening of Pyridine Carbons

Symptom: C2' and C6' appear broader than C4' or C5'.[1]

Cause: Scalar coupling to the quadrupolar

Molecular Signaling Diagram

The following diagram visualizes the specific HMBC correlations required to confirm the structure.

Caption: Critical HMBC correlations. The H_Py2 -> C2 correlation (Green Arrow) is the "smoking gun" that proves the Pyridine is attached to the Pyrimidine C2.

References

-

Quantitative 13C NMR with Relaxation Agents: Caytan, E., et al. "Precise and accurate quantitative 13C NMR with reduced experimental time."[1] Talanta 71.3 (2007): 1016-1021.[1]

-

Solvent Effects in Heterocycles: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[3][10] Magnetic Resonance in Chemistry 44.5 (2006): 491-509.[1][10]

-

General 13C Shifts of Pyrimidines: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1]

-

SDBS Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (Search for analogous "4-chloropyrimidine" or "2-phenylpyrimidine" for shift verification).

Sources

- 1. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 3. scite.ai [scite.ai]

- 4. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 8. Quantitative 1D C13 NMR Experiment Note – Georgia Tech NMR Center [sites.gatech.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

Introduction

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural complexity and reactivity of this molecule necessitate robust analytical methods for its unequivocal identification, purity assessment, and characterization. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a premier analytical tool for this purpose.[1][2] It offers unparalleled sensitivity and specificity, providing precise mass measurements that facilitate elemental composition determination and detailed structural elucidation through fragmentation analysis.[3][4]

This guide provides an in-depth exploration of the mass spectrometric analysis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, field-proven protocols for its characterization. We will delve into the rationale behind methodological choices, from ionization techniques to fragmentation analysis, ensuring a comprehensive understanding of how to generate and interpret high-quality mass spectrometry data for this compound class.

Molecular Characteristics and Isotopic Signature

A foundational understanding of the molecule's properties is critical before any analysis.

-

Molecular Formula: C₁₀H₈ClN₃

-

Monoisotopic Mass: 205.04068 Da

-

Key Structural Features: The molecule consists of a pyrimidine ring substituted with a methyl group, a chlorine atom, and a pyridine ring. The presence of multiple nitrogen atoms makes it amenable to protonation, a key consideration for ionization method selection.

The Chlorine Isotopic Pattern: A Definitive Marker

A crucial characteristic of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are approximately two mass units apart. This results in a distinctive isotopic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion (M) will appear as a pair of peaks: one at its nominal mass (containing ³⁵Cl) and another peak (M+2) at two mass units higher (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. This signature is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and its fragments.

Mass Spectrometry Methodology: An Expert's Perspective

The selection of the appropriate mass spectrometry technique is paramount for obtaining meaningful data. For a molecule like 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, which possesses basic nitrogen atoms and is likely to be analyzed in solution from a synthesis or purification workflow, Electrospray Ionization (ESI) is the method of choice.

Ionization Source Selection: Why ESI is Superior

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation.[5][6] This is ideal for determining the molecular weight of the parent compound.

-

Causality: The nitrogen atoms in both the pyrimidine and pyridine rings are basic and readily accept a proton (H⁺) from the acidic solvent typically used in ESI (e.g., water/acetonitrile with 0.1% formic acid). This efficient protonation leads to the formation of a stable, singly charged pseudomolecular ion, [M+H]⁺.

-

Alternative Considerations:

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar compounds and can sometimes induce more in-source fragmentation than ESI.

-

Electron Ionization (EI): Typically used for volatile compounds in GC-MS, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This would cause extensive and often uninterpretable fragmentation of this particular molecule, likely preventing the observation of the molecular ion.[7]

-

Instrumentation: The Power of High Resolution

To meet the rigorous demands of pharmaceutical analysis, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are indispensable.[2][4][8]

-

Expertise: These instruments provide sub-ppm mass accuracy, which allows for the confident determination of the elemental formula of the parent ion and its fragments.[8] Low-resolution instruments can be ambiguous when dealing with impurities or metabolites that have masses very close to the target analyte.[3]

-

Trustworthiness: The ability to perform tandem mass spectrometry (MS/MS) is crucial. In MS/MS, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This provides a structural "fingerprint" of the molecule, confirming its identity and enabling the characterization of unknown impurities.[1]

Experimental Protocol: A Validated Workflow

This protocol outlines a self-validating system for the analysis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine using LC-HRMS.

Sample and System Preparation

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

System Suitability: Before analysis, inject a known standard to verify system performance, including retention time stability, peak shape, and mass accuracy.

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18, e.g., Kinetex C18 (1.7 µm, 100 Å) | Provides good reversed-phase retention for heterocyclic compounds. |

| Flow Rate | 0.4 mL/min | Standard analytical flow rate for compatibility with ESI. |

| Injection Vol. | 2 µL | Minimizes column overload while providing sufficient signal. |

| Gradient | 5% B to 95% B over 10 min | Ensures elution and separation from potential impurities. |

| Ion Source | Electrospray Ionization (ESI) | Optimal for protonating the basic nitrogen sites.[9] |

| Polarity | Positive | To detect the protonated molecule, [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.0 kV | Standard voltage to ensure efficient spray and ionization. |

| Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets.[6] |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the parent ion and potential low-mass fragments. |

| MS/MS Mode | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 scan. |

| Collision Energy | Ramped 10 - 40 eV | A range of energies ensures the generation of both low-energy (stable) and high-energy (smaller) fragments, providing a complete fragmentation map. |

Data Acquisition and Processing Workflow

The following diagram illustrates the logical flow from sample injection to data interpretation.

Caption: High-level workflow for LC-MS/MS analysis.

Data Interpretation: Decoding the Mass Spectrum

Expected MS1 Spectrum

In the full MS1 scan, the primary ions of interest will be the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z (C₁₀H₉ClN₃⁺) | Description |

| [M+H]⁺ (³⁵Cl) | 206.0480 | The monoisotopic peak, representing the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl). |

| [M+H]⁺ (³⁷Cl) | 208.0450 | The M+2 isotopic peak, resulting from the presence of the ³⁷Cl isotope. Its intensity should be ~32% of the 206.0480 peak. |

The observation of this ion pair with high mass accuracy (< 5 ppm) and the characteristic ~3:1 intensity ratio provides very strong evidence for the elemental formula of the compound.

Proposed Fragmentation Pathways (MS/MS Analysis)

The MS/MS spectrum reveals the structural backbone of the molecule. The fragmentation of the [M+H]⁺ ion (m/z 206.0) is predicted to follow several logical pathways based on the principles of ion chemistry for heterocyclic systems.[10][11][12]

-

Loss of Methyl Radical (CH₃): A common fragmentation for methylated compounds is the homolytic cleavage of the C-C bond, leading to the loss of a methyl radical (15 Da).

-

Loss of Chlorine Radical (Cl): The C-Cl bond can cleave, resulting in the loss of a chlorine radical (35 Da). This fragment would no longer exhibit the characteristic chlorine isotopic pattern.

-

Loss of Hydrogen Chloride (HCl): A common neutral loss for chloro-substituted heterocycles, often involving a rearrangement, is the elimination of HCl (36 Da).

-

Cleavage of the Inter-ring C-C Bond: The bond connecting the pyrimidine and pyridine rings can cleave, leading to characteristic fragments of each ring system.

The following diagram illustrates these proposed primary fragmentation pathways.

Caption: Proposed MS/MS fragmentation of the parent ion.

Application in Drug Development & Quality Control

This detailed mass spectrometric profile serves as a critical reference for quality control in a regulated environment.

-

Identity Confirmation: The combination of accurate mass, isotopic pattern, and the MS/MS fragmentation fingerprint provides unequivocal confirmation of the compound's identity.

-

Impurity Profiling: The high sensitivity and resolution of the method allow for the detection, identification, and quantification of process-related impurities or degradation products, even at trace levels.[3][8] Regulatory bodies require stringent impurity profiling, making this technique essential for ensuring the safety and efficacy of the final drug product.[8]

-

Stability Studies: The method can be used to monitor the compound's stability under various stress conditions (e.g., heat, light, humidity, pH) by detecting the formation of degradants over time.

Conclusion

The mass spectrometric analysis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, when approached with a scientifically sound strategy, yields a wealth of structural and quantitative information. By leveraging high-resolution ESI-MS/MS, researchers can confidently determine its elemental composition, confirm its identity through characteristic fragmentation, and scrutinize its purity. The protocols and interpretive logic presented in this guide provide a robust framework for the characterization of this and similar heterocyclic molecules, supporting accelerated and compliant drug discovery and development programs.

References

-

Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website.[3]

-

Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.[8]

-

Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website.[1]

-

KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Retrieved from KBI Biopharma website.[4]

-

Gaysinski, M., et al. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.[2]

-

Kádár, Z., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.[10]

-

Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513.[13]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem.[14]

-

Various Authors. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566.[15]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidine. PubChem.[16]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[11]

-

Sigma-Aldrich. (n.d.). 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine. Retrieved from Sigma-Aldrich website.

-

Various Authors. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.[12]

-

ChemicalBook. (2023, May 4). 4-CHLORO-6-METHYL-2-(2-PYRIDINYL)PYRIMIDINE. Retrieved from ChemicalBook website.[17]

-

MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from MDPI website.[18]

-

NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook.[19]

-

Chem-Impex. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Retrieved from Chem-Impex website.[20]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia.[5]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem.[21]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. PubChem.[22]

-

The Royal Society of Chemistry. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube.[6]

-

Creative Proteomics. (n.d.). Electrospray Ionization. Retrieved from Creative Proteomics website.[9]

-

PubChemLite. (n.d.). 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine. Retrieved from PubChemLite.[23]

-

NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook.[24]

-

Veeprho Pharmaceuticals. (n.d.). [1-Hydroxy-3-(methylisopentylamino)propylidene] Bisphosphonic Acid Monosodium Salt. Retrieved from Veeprho Pharmaceuticals website.[25]

-

ResearchGate. (n.d.). Fragmentation of Pyrimidine. Retrieved from ResearchGate.[26]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[7]

-

BLDpharm. (n.d.). Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate. Retrieved from BLDpharm website.[27]

-

Pharmaffiliates. (n.d.). [1-Hydroxy-3-(methylisopentylamino)propylidene] Bisphosphonic Acid Monosodium Salt. Retrieved from Pharmaffiliates website.[28]

-

NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST WebBook.[29]

-

mzCloud. (2015, April 14). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from mzCloud.[30]

-

Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95%. Retrieved from Sigma-Aldrich website.

Sources

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. kbibiopharma.com [kbibiopharma.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hpst.cz [hpst.cz]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Sci-Hub. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact / Journal of the Chemical Society B: Physical Organic, 1969 [sci-hub.jp]

- 14. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-CHLORO-6-METHYL-2-(2-PYRIDINYL)PYRIMIDINE | 77168-31-1 [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. PubChemLite - 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 24. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 25. veeprho.com [veeprho.com]

- 26. researchgate.net [researchgate.net]

- 27. 1797984-36-1|Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate|BLD Pharm [bldpharm.com]

- 28. pharmaffiliates.com [pharmaffiliates.com]

- 29. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]

- 30. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]

Theoretical studies on 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine: A Theoretical and Computational Framework for Synthesis, Analysis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document serves as a foundational resource for researchers. It outlines a plausible synthetic route based on established chemical principles, details the application of advanced computational methods for in-silico characterization, and explores its potential as a precursor for targeted therapies, particularly kinase inhibitors. By leveraging Density Functional Theory (DFT) and molecular docking simulations, this guide offers predictive insights into the molecule's electronic properties, reactivity, and potential biomolecular interactions, thereby providing a robust framework to guide future experimental validation and drug development efforts.

Part 1: Introduction to the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities. Its prevalence is rooted in its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. Marketed drugs containing the pyrimidine moiety include anticancer agents like Gemcitabine and 5-Fluorouracil, showcasing its profound impact on modern medicine.[1] Pyrimidine derivatives have demonstrated remarkable versatility, with applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3]

The subject of this guide, 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine, is a strategically designed scaffold that combines several key features for drug development:

-

The Pyrimidine Core: A privileged scaffold known for its diverse biological activities.

-

4-Chloro Substituent: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a crucial "handle" for synthetic diversification and the attachment of various functional groups to explore structure-activity relationships (SAR).[4]

-

2-(Pyridin-3-yl) Group: The pyridine ring introduces a key hydrogen bond acceptor (the nitrogen atom), which is critical for forming specific interactions within the active sites of biological targets like protein kinases.

-

6-Methyl Group: This small alkyl group can influence the molecule's solubility, metabolic stability, and steric profile, subtly modulating its fit within a binding pocket.

Given these features, this molecule is a prime candidate for development as an intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6]

Part 2: Proposed Synthesis and Structural Elucidation

Proposed Two-Step Synthetic Pathway

The synthesis begins with the condensation of nicotinamidine (derived from 3-cyanopyridine) with a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), to form the 4-hydroxy-6-methyl-2-(pyridin-3-yl)pyrimidine intermediate. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) replaces the hydroxyl group with a chlorine atom to yield the target compound.

Experimental Protocol: Step 1 - Synthesis of 4-Hydroxy-6-methyl-2-(pyridin-3-yl)pyrimidine

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Amidine Formation (in situ): Add nicotinamidine hydrochloride to the sodium ethoxide solution and stir to liberate the free base.

-

Condensation: To this mixture, add acetylacetone dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum.

Experimental Protocol: Step 2 - Synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

-

Reaction Setup: In a flask protected from moisture, suspend the dried 4-hydroxy-6-methyl-2-(pyridin-3-yl)pyrimidine from Step 1 in an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heating: Gently reflux the mixture for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Purification: The crude product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The successful synthesis of the target compound would be confirmed through standard analytical techniques. Based on known data for analogous structures, the following properties and spectral features are predicted.[10][11][12]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| XlogP | ~2.2 |

| ¹H NMR (CDCl₃, δ) | ~9.2-9.4 ppm (s, 1H, pyridine-H2), ~8.6-8.8 ppm (d, 1H, pyridine-H6), ~8.2-8.4 ppm (d, 1H, pyridine-H4), ~7.4-7.6 ppm (dd, 1H, pyridine-H5), ~7.1 ppm (s, 1H, pyrimidine-H5), ~2.6 ppm (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~165 ppm (C4-Cl), ~163 ppm (C2), ~161 ppm (C6), ~152 ppm (pyridine-C2), ~148 ppm (pyridine-C6), ~135 ppm (pyridine-C4), ~130 ppm (pyridine-C3), ~123 ppm (pyridine-C5), ~118 ppm (pyrimidine-C5), ~24 ppm (-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1580-1600 (C=N, C=C), ~1450, ~1380, ~750-800 (C-Cl) |

| Mass Spec (EI, m/z) | 205 [M⁺], 207 [M+2]⁺ (approx. 3:1 ratio) |

Part 3: In-Silico Theoretical Analysis

Computational chemistry provides powerful tools to predict the properties and behavior of molecules before committing to extensive laboratory work. DFT and molecular docking are central to this in-silico approach.[13][14]

Part 4: Applications in Drug Discovery and Lead Optimization

The true value of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine lies in its role as a versatile synthetic intermediate. The 4-chloro position is ripe for SNAr reactions, allowing for the systematic synthesis of a library of analogues to explore SAR.

The theoretical data generated in Part 3 is instrumental in guiding this process:

-

Docking Insights: The predicted binding mode can inform which vectors on the molecule are solvent-exposed and suitable for modification without disrupting key binding interactions.

-

DFT Insights: Understanding the molecule's electronics can help in selecting nucleophiles that are well-matched for reaction at the C4 position.

By reacting the core scaffold with a diverse set of amines, anilines, or alcohols, researchers can modulate properties like potency, selectivity, solubility, and metabolic stability. For example, attaching a solubilizing group like a morpholine or piperazine ring is a common strategy to improve the pharmacokinetic profile of a drug candidate. [4]

Part 5: Conclusion and Future Directions

This guide establishes 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine as a high-potential scaffold for medicinal chemistry and drug discovery. While lacking direct experimental characterization in public literature, its structure is strategically poised for the development of targeted inhibitors.

Key theoretical insights include:

-

A feasible, high-yield synthetic route can be confidently proposed.

-

DFT calculations predict a reactive but stable electronic structure, with clear sites for intermolecular interactions.

-

Molecular docking simulations suggest a favorable binding mode in kinase active sites, validating its potential as a kinase inhibitor scaffold.

The ultimate goal of this theoretical work is to provide a strong rationale and a clear roadmap for experimental investigation. Future work should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and confirming the compound's structure and properties using the analytical techniques outlined.

-

Biological Screening: Testing the compound and its derivatives in a panel of kinase assays to identify primary biological targets.

-

Crystallography: Obtaining a co-crystal structure of a synthesized analogue with its target protein to validate the docking predictions and provide a definitive understanding of the binding mode.

By bridging predictive computational analysis with established synthetic strategy, this guide provides the foundational knowledge for researchers to unlock the therapeutic potential of this promising pyrimidine derivative.

Part 6: References

-

- ResearchGate

-

- ResearchGate

-

- PubMed

-

- MDPI

-

- ResearchGate

-

- MDPI

-

- Chem-Impex

-

- National Center for Biotechnology Information

-

- ScienceDirect

-

- Ashdin Publishing

-

- Remedy Publications LLC

-

- National Center for Biotechnology Information

-

- DergiPark

-

- MDPI

-

- MDPI

-

- Sigma-Aldrich

-

- NIST

-

- Google Patents

-

- Journal of Molecular Science

-

- National Center for Biotechnology Information

-

- Royal Society of Chemistry

-

- JACS Directory

-

- BenchChem

-

- PubChemLite

-

- Google Patents

-

- PubMed

-

- National Center for Biotechnology Information

-

- Google Patents

-

- PubMed

Sources

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. jchemrev.com [jchemrev.com]